5-Bromo-2,3-dihydroquinolin-4(1H)-one
Overview
Description
5-Bromo-2,3-dihydroquinolin-4(1H)-one: is an organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position of the quinolinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. One common method is as follows:
Starting Material: 2,3-dihydroquinolin-4(1H)-one.
Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or a mixture of acetic acid and water.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (30-50°C) for several hours.
The bromination reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the quinolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can optimize the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydroquinolin-4(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the quinolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., tetrahydrofuran).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted quinolinones with various functional groups.
Reduction Reactions: Formation of 5-bromo-2,3-dihydroquinolin-4-ol.
Oxidation Reactions: Formation of quinoline derivatives with additional functional groups.
Scientific Research Applications
5-Bromo-2,3-dihydroquinolin-4(1H)-one: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the quinolinone ring can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
5-Bromo-2,3-dihydroquinolin-4(1H)-one: can be compared with other quinolinone derivatives, such as:
2,3-Dihydroquinolin-4(1H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-2,3-dihydroquinolin-4(1H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions with biological targets.
5-Fluoro-2,3-dihydroquinolin-4(1H)-one: Contains a fluorine atom, leading to different electronic properties and potential biological effects.
The presence of the bromine atom in This compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJZGPYDOMMMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857272 | |
Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391268-61-3 | |
Record name | 5-Bromo-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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